molecular formula C14H10ClN3O2 B2490861 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-27-9

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2490861
CAS No.: 1105245-27-9
M. Wt: 287.7
InChI Key: MCMJGFVWNSVGRO-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a heterocyclic compound that features a benzamide group attached to a chlorinated oxazolo-pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

The molecular interactions of similar compounds in docking studies reveal their suitability for further development . This suggests that these compounds may interact with their targets in a way that inhibits the growth or function of the target organism or cell.

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may have a similar effect, potentially leading to the inhibition of growth or function of this bacterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves the formation of the oxazolo-pyridine ring followed by the introduction of the benzamide group. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate chlorinating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
  • 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)propionamide

Uniqueness

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its specific structural features, such as the presence of the benzamide group and the chlorinated oxazolo-pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-8-6-7-10-12(18-20-14(10)16-8)17-13(19)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMJGFVWNSVGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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